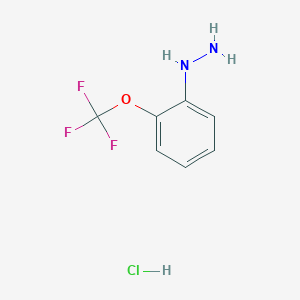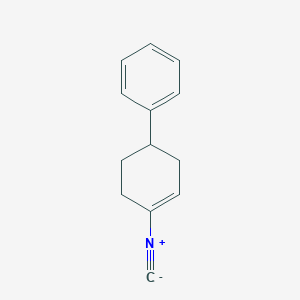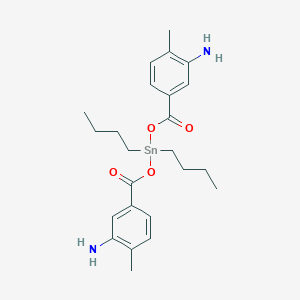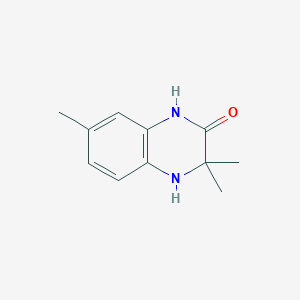
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TDQ, is a heterocyclic compound that has been widely used in scientific research. It is a structural analog of kynurenic acid, which is a natural product that has been found in the brain and other tissues. TDQ has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
作用机制
The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is thought to involve the modulation of glutamate and GABA receptors, as well as the inhibition of nitric oxide synthase. 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to be a non-competitive antagonist at the NMDA receptor, and a competitive antagonist at the GABA receptor. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of different biochemical and physiological effects, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation. It has also been shown to have anti-inflammatory and antioxidant effects, and to have a protective effect on the cardiovascular system.
实验室实验的优点和局限性
One of the main advantages of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its ability to modulate glutamate and GABA receptors, which are important targets for many different drugs. Another advantage is its ability to inhibit nitric oxide synthase, which is involved in a number of different physiological processes. However, one limitation of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are a number of different future directions for research on 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for a variety of different conditions, including neurodegenerative disorders, cardiovascular disease, and inflammatory disorders. Another area of interest is its potential use as a tool for studying the central nervous system and other physiological systems, and for developing new drugs that target these systems. Finally, there is also interest in developing new synthesis methods for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one that are more efficient and cost-effective.
合成方法
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a variety of different methods, including the reaction of 2,3-dichloroquinoxaline with methylamine and dimethylamine. Other methods involve the reaction of 2,3-dichloroquinoxaline with various substituted amines, or the reaction of 2,3-dichloroquinoxaline with sodium methoxide and methyl iodide.
科学研究应用
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been used in a variety of different scientific research applications, including studies of the central nervous system, the immune system, and the cardiovascular system. It has been shown to have a number of different effects on these systems, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation.
属性
IUPAC Name |
3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUXVZZEDTOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627001 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
147245-26-9 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



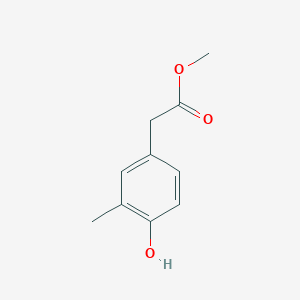

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

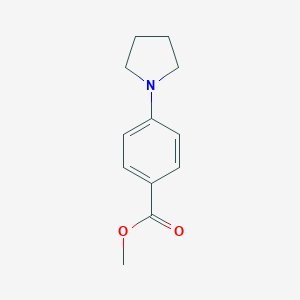
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
